2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) typically involves the reaction of 2,6-dichlorobenzaldehyde with o-aminophenol to form the benzoxazole ring. This intermediate is then reacted with methyl isocyanate to form the final methylcarbamate ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common to ensure the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzoxazol-2-yl-(2,6-dichlorophenyl)methyl N-methylcarbamate
- 2-Benzoxazolemethanol derivatives with different substituents
Uniqueness
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the benzoxazole ring with the dichlorophenyl and methylcarbamate groups makes it particularly interesting for various research and industrial applications .
Eigenschaften
CAS-Nummer |
104030-11-7 |
---|---|
Molekularformel |
C16H12Cl2N2O3 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
[1,3-benzoxazol-2-yl-(2,6-dichlorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-19-16(21)23-14(13-9(17)5-4-6-10(13)18)15-20-11-7-2-3-8-12(11)22-15/h2-8,14H,1H3,(H,19,21) |
InChI-Schlüssel |
GGXFZNILQVTYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC(C1=C(C=CC=C1Cl)Cl)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.